molecular formula C9H18N2O2 B7808264 N-(2-Methoxyethyl)piperidine-3-carboxamide

N-(2-Methoxyethyl)piperidine-3-carboxamide

Cat. No.: B7808264
M. Wt: 186.25 g/mol
InChI Key: GUUZPCSQOIHGER-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with methoxyethylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

N-(2-Methoxyethyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like cathepsin K, preventing the enzyme from catalyzing its substrate. This inhibition can lead to reduced bone resorption, making it a potential therapeutic agent for osteoporosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)piperidine-4-carboxamide
  • N-(2-Hydroxyethyl)piperidine-3-carboxamide
  • N-(2-Phenylethyl)piperidine-3-carboxamide

Uniqueness

N-(2-Methoxyethyl)piperidine-3-carboxamide is unique due to its specific methoxyethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

N-(2-methoxyethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-6-5-11-9(12)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUZPCSQOIHGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592522
Record name N-(2-Methoxyethyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-28-2
Record name N-(2-Methoxyethyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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